molecular formula C20H20N4O2 B10916819 1-methyl-N,N'-bis(3-methylphenyl)-1H-pyrazole-4,5-dicarboxamide

1-methyl-N,N'-bis(3-methylphenyl)-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B10916819
M. Wt: 348.4 g/mol
InChI Key: ZDZCGESQHBJQLV-UHFFFAOYSA-N
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Description

1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Amidation: The final step involves the formation of the dicarboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening for optimal reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE: Similar structure but different position of the carboxamide groups.

    1-METHYL-N~4~,N~5~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE: Similar structure but different position of the methyl groups.

Uniqueness

1-METHYL-N~4~,N~5~-BIS(3-METHYLPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-methyl-3-N,4-N-bis(3-methylphenyl)pyrazole-3,4-dicarboxamide

InChI

InChI=1S/C20H20N4O2/c1-13-6-4-8-15(10-13)22-19(25)17-12-21-24(3)18(17)20(26)23-16-9-5-7-14(2)11-16/h4-12H,1-3H3,(H,22,25)(H,23,26)

InChI Key

ZDZCGESQHBJQLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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